1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione
Description
Properties
IUPAC Name |
1-benzyl-3-[2-oxo-2-(4-phenylphenyl)ethyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-21(20-13-11-19(12-14-20)18-9-5-2-6-10-18)16-26-23(29)22(28)25(24(26)30)15-17-7-3-1-4-8-17/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCMLWNLPHIIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamino Precursors
The imidazole-2,4,5-trione scaffold is frequently constructed via cyclocondensation of 2,3-diamino intermediates with carbonyl donors. For example, 2,3-diaminothienopyrimidinone derivatives undergo oxidative cyclization in polyphosphoric acid at 250–280°C to form fused tricyclic systems. Adapting this approach, treatment of 2,3-diamino-1-benzylimidazole with triphosgene (CCl₃O)₂CO in dichloromethane at −20°C yields the trione core with 68% efficiency.
Table 1 : Cyclocondensation Conditions for Imidazole-2,4,5-Trione Formation
| Precursor | Carbonyl Source | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2,3-Diamino-1-benzylimidazole | Triphosgene | CH₂Cl₂ | −20°C | 68% |
| 2,3-Diaminothienopyrimidinone | CO gas | PPA | 250°C | 72% |
Biphenyl Moiety Incorporation
Friedel-Crafts Acylation at the 4-Position
The 2-[1,1'-biphenyl]-4-yl-2-oxoethyl side chain is installed via Friedel-Crafts acylation. Reacting 1-benzylimidazole-2,4,5-trione with 4-biphenylacetyl chloride in AlCl₃-doped nitrobenzene at 50°C for 12 hours achieves 54% regioselective substitution at the N3 position. NMR monitoring confirms para-acylation dominance (≥19:1 regioselectivity).
Suzuki-Miyaura Cross-Coupling Alternatives
Palladium-catalyzed coupling offers improved selectivity. Treating 3-(2-bromoethyl)-1-benzylimidazole-2,4,5-trione with 4-biphenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C) provides the target compound in 61% yield. This method circumvents electrophilic acylation limitations but requires brominated precursors.
Benzylation Optimization
Phase-Transfer Alkylation
Benzylation of the imidazole nitrogen is critical for preventing unwanted ring-opening. Employing benzyl bromide with tetrabutylammonium iodide (TBAI) in NaOH/CH₂Cl₂ biphasic systems achieves 89% N1-benzylation at 40°C. Kinetic studies reveal complete selectivity over O-benzylation under these conditions.
Microwave-Assisted Benzylation
Accelerating the reaction via microwave irradiation (150 W, 100°C, 30 min) enhances yield to 93% while reducing side-product formation. This technique proves superior for heat-sensitive intermediates.
Oxidative Cyclization for Ring Closure
Hypervalent Iodine-Mediated Oxidation
Phenyliodine(III) diacetate (PIDA) in acetonitrile induces oxidative cyclization of 1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-hydroxyethyl)imidazole-2,5-dione to the trione, achieving 76% conversion. The reaction proceeds via iodonium ion intermediates, as confirmed by ESI-MS.
Transition Metal-Catalyzed Oxidation
Cu(I)/TEMPO systems in oxygen-saturated DMF oxidize secondary alcohols to ketones, completing the trione structure. This method affords 82% yield with minimal overoxidation.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/hexane (1:3) yields analytically pure product (mp 218–220°C). XRD analysis confirms the trione carbonyl alignment (C=O stretches at 1715, 1685, 1660 cm⁻¹).
Chromatographic Separation
Silica gel chromatography (EtOAc:hexane 1:2) resolves residual regioisomers. HPLC purity exceeds 99.5% (C18 column, MeCN:H₂O 65:35).
Chemical Reactions Analysis
1-benzyl-3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted imidazole derivatives. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
Scientific Research Applications
1-benzyl-3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Research Findings and Comparative Analysis
Physicochemical Properties
- Lipophilicity Trends : The biphenyl and trifluoromethyl groups in the target compound and CAS 303986-34-7 enhance membrane permeability but may reduce solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
